Home > Products > Screening Compounds P103677 > Desacetylcinobufotalin
Desacetylcinobufotalin - 4099-30-3

Desacetylcinobufotalin

Catalog Number: EVT-318963
CAS Number: 4099-30-3
Molecular Formula: C24H32O6
Molecular Weight: 416.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
De-O-acetylcinobufotalin is a natural product found in Bufo gargarizans and Bufo bufo with data available.

Cinobufotalin

    Sirolimus

    • Compound Description: Sirolimus is an immunosuppressant drug used to prevent rejection in organ transplantation. It is also used as a coating for coronary stents. []
    • Relevance: While not structurally related to De-O-acetylcinobufotalin, sirolimus is discussed in the context of coronary stents, specifically a "sirolimus-eluting stent with ultra-thin struts". [] This suggests a potential area of research where the pharmacological effects of De-O-acetylcinobufotalin, particularly any potential cardiovascular effects, could be investigated in comparison or conjunction with existing treatments like sirolimus-eluting stents.
    Source

    Desacetylcinobufotalin is primarily sourced from the secretion of toads, particularly from Bufo gargarizans. The extraction process involves collecting the toad secretions and purifying the active components, including desacetylcinobufotalin.

    Classification

    Desacetylcinobufotalin is classified as a bufadienolide, a subgroup of cardiac glycosides. These compounds are characterized by their steroid structure with a lactone ring and are known for their ability to inhibit sodium-potassium ATPase, leading to increased intracellular calcium levels in cardiac cells.

    Synthesis Analysis

    Methods

    The synthesis of desacetylcinobufotalin can be achieved through various methods, including:

    • Extraction from Natural Sources: The most common method involves extracting the compound from the skin secretions of Bufo gargarizans. This process typically includes solvent extraction followed by chromatographic techniques for purification.
    • Synthetic Approaches: Although less common, synthetic methods have been developed. These often involve multi-step organic synthesis techniques that replicate the natural structure of desacetylcinobufotalin.

    Technical Details

    The extraction process usually employs organic solvents such as methanol or ethanol. Following extraction, liquid-liquid partitioning or column chromatography is utilized to isolate desacetylcinobufotalin from other compounds present in the secretion.

    Molecular Structure Analysis

    Structure

    Desacetylcinobufotalin has a complex molecular structure characterized by:

    • A steroid backbone
    • A lactone ring
    • Multiple hydroxyl groups

    The molecular formula for desacetylcinobufotalin is C23H34O5C_{23}H_{34}O_5, and its molecular weight is approximately 402.51 g/mol. The structural representation highlights its bufadienolide nature.

    Data

    • Molecular Weight: 402.51 g/mol
    • Molecular Formula: C23H34O5C_{23}H_{34}O_5
    • Structural Characteristics: Contains a steroid nucleus with specific functional groups that contribute to its biological activity.
    Chemical Reactions Analysis

    Reactions

    Desacetylcinobufotalin undergoes several chemical reactions typical of bufadienolides:

    • Hydrolysis: The lactone ring can undergo hydrolysis under acidic or basic conditions, potentially altering its biological activity.
    • Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes, which may also affect its pharmacological properties.

    Technical Details

    These reactions can be studied using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to monitor changes in the molecular structure and assess reaction pathways.

    Mechanism of Action

    Process

    Desacetylcinobufotalin exerts its pharmacological effects primarily through:

    • Inhibition of Sodium-Potassium ATPase: This leads to increased intracellular sodium levels, which subsequently causes an increase in intracellular calcium concentrations due to sodium-calcium exchange mechanisms. This effect enhances cardiac contractility.
    • Antitumor Activity: Research indicates that desacetylcinobufotalin may induce apoptosis in cancer cells through various signaling pathways, including the activation of caspases and modulation of apoptotic proteins.

    Data

    Studies have shown that desacetylcinobufotalin exhibits significant cardiotonic effects and potential anticancer properties, making it a compound of interest in pharmacological research.

    Physical and Chemical Properties Analysis

    Physical Properties

    • Appearance: Typically appears as a white to off-white powder.
    • Solubility: Soluble in organic solvents like methanol and ethanol but poorly soluble in water.

    Chemical Properties

    • Stability: Sensitive to light and moisture; should be stored in a cool, dry place.
    • Melting Point: The melting point can vary based on purity but is generally around 200°C.

    Relevant Data or Analyses

    Characterization techniques such as infrared spectroscopy (IR) and ultraviolet-visible spectroscopy (UV-Vis) are commonly used to analyze the physical and chemical properties of desacetylcinobufotalin.

    Applications

    Scientific Uses

    Desacetylcinobufotalin has garnered attention for its potential applications in several fields:

    • Cardiology: Due to its cardiotonic effects, it may be explored as a treatment for heart failure or arrhythmias.
    • Oncology: Its anticancer properties make it a candidate for further research in cancer therapy, particularly for solid tumors.
    • Traditional Medicine: In traditional Chinese medicine, extracts containing desacetylcinobufotalin are used for various ailments, including inflammation and pain relief.
    Introduction to Desacetylcinobufotalin: Contextualizing Its Role in Biomedical Research

    Historical Discovery and Natural Occurrence in Traditional Medicinal Sources

    Desacetylcinobufotalin originates from the millennia-old therapeutic use of toad-derived preparations. Historical records document the application of Ch'an Su (toad venom) in traditional Chinese medicine for treating diverse conditions, including infections, inflammation, and neoplasms [1] [4]. Early pharmacognostic studies in the 20th century identified bufadienolides as the primary bioactive constituents, leading to the isolation of cinobufagin, bufalin, and cinobufotalin from Bufo gargarizans and related species. Desacetylcinobufotalin was subsequently characterized as a hydrolytic metabolite of cinobufotalin through metabolic studies [5].

    • Ethnomedical Context: Traditional practitioners utilized dried toad skin or venom preparations in formulations for "tumor-like" conditions, often combining them with herbs like Salvia species. Manuscripts like the Shennong Herbal (~100 B.C.) document early applications, though precise compound identification was absent [1].
    • Natural Distribution: This compound occurs natively in Bufo secretions but is predominantly formed in vivo via enzymatic deacetylation of cinobufotalin. Its occurrence has been confirmed in Bufo melanostictus and Bufo gargarizans through mass spectrometry [5] [7].
    • Structural Significance: Desacetylcinobufotalin retains the core bufadienolide structure—a steroidal framework with a six-membered unsaturated lactone ring at C-17. Deacetylation at C-16 enhances its polarity compared to cinobufotalin, potentially altering membrane permeability and protein-binding characteristics [7].

    Table 1: Key Bufadienolides in Traditional Medicine

    CompoundSource OrganismTraditional IndicationStructural Feature
    DesacetylcinobufotalinBufo gargarizansTumor-like conditionsC-16 hydroxyl group
    CinobufotalinBufo melanostictusInflammation, tumorsC-16 acetyl ester
    BufalinMultiple Bufo speciesCancer, edemaC-14 β-hydroxyl, no C-16 oxygen
    ResibufogeninBufo viridisHeart failure, tumorsC-14 β-hydroxyl, C-16 carbonyl

    Pharmacological Significance in Modern Oncology Research

    Desacetylcinobufotalin exhibits multimodal anticancer activity, distinguishing it from conventional cytotoxic agents. Its efficacy stems from targeting critical oncogenic pathways at nanomolar concentrations, positioning it as a candidate for molecularly targeted therapies.

    • Cellular Pathway Modulation:
    • PI3K/AKT Pathway Inhibition: Desacetylcinobufotalin suppresses PI3K catalytic subunits (PIK3CA) and regulatory subunits (PIK3R1), reducing AKT1 phosphorylation. This inhibits downstream mTOR signaling, inducing G1/S cell cycle arrest via downregulation of cyclins (CCND1) and CDKs [2] [5].
    • Apoptosis Induction: The compound activates intrinsic apoptosis by upregulating cleaved caspase-3 (CASP3) and PARP cleavage. It disrupts mitochondrial membrane potential, facilitating cytochrome c release and apoptosome formation [5].
    • β-Catenin/c-Jun Axis Interference: Like cinobufotalin, desacetylcinobufotalin may induce ENKUR expression, suppressing β-catenin nuclear translocation and c-Jun-mediated transcription of oncogenes (e.g., MYH9). This stabilizes p53 by reducing UBE3A-mediated ubiquitination [7].

    • Target Interactions Confirmed via Network Pharmacology:

    • Multi-Target Engagement: Computational models predict strong binding affinity for VEGFA (angiogenesis), EGFR (proliferation), SRC (invasion/metastasis), and HSP90AA1 (chaperone function) [5].
    • Synergistic Potential: Desacetylcinobufotalin enhances cisplatin cytotoxicity in nasopharyngeal carcinoma models by reversing epithelial-mesenchymal transition (EMT) via p53 stabilization [7].

    Table 2: Validated Molecular Targets of Desacetylcinobufotalin

    Target ProteinBiological FunctionEffect of ModulationValidated Assay
    AKT1Serine/threonine kinaseReduced phosphorylation; ↓ proliferationWestern blot, kinase assay
    CASP3Executioner caspaseIncreased cleavage; ↑ apoptosisFluorometric assay, IHC
    VEGFAAngiogenesis factor↓ Secretion; impaired neovascularizationELISA, tube formation assay
    CCND1G1/S phase cyclin↓ Expression; cell cycle arrestqPCR, flow cytometry
    β-CateninTranscriptional co-activator↓ Nuclear accumulation; ↓ EMTImmunofluorescence, luciferase

    Current Research Landscape and Knowledge Gaps

    Research on desacetylcinobufotalin remains nascent compared to extensively studied bufadienolides like bufalin. While mechanistic insights are expanding, critical gaps hinder translational progress.

    • Active Research Domains:
    • Metabolic Fate Studies: Recent investigations focus on hepatic CYP450-mediated metabolism (notably CYP3A4), identifying hydroxylated and glucuronidated metabolites that influence bioavailability [5].
    • Nanoparticle Delivery: Liposomal and albumin-bound formulations are being explored to improve water solubility and tumor accumulation, with preliminary data showing enhanced antitumor efficacy in xenografts [5].
    • Transcriptomic Profiling: RNA-seq analyses in colon adenocarcinoma cells reveal desacetylcinobufotalin-mediated downregulation of extracellular matrix remodeling genes (MMP2, MMP9) and inflammatory mediators (CXCL8/IL-8) [2].

    • Critical Knowledge Gaps:

    • Limited Target Deconvolution: While network pharmacology predicts numerous targets, experimental validation (e.g., CETSA, SPR) is lacking for >80% of proposed interactions. The precise binding site on key targets like PI3K remains uncharacterized [5] [10].
    • Pharmacokinetics (PK) Data Scarcity: No comprehensive ADME studies exist. Unknown parameters include oral bioavailability, blood-brain barrier penetration, plasma protein binding, and elimination half-life [8] [10].
    • Resistance Mechanisms: Potential induction of ABC efflux transporters (e.g., ABCG2) could confer resistance, as observed with structurally similar cardiotonic steroids, but this is uninvestigated [9].
    • Tumor-Type Specificity: Activity spectrum across molecular subtypes (e.g., KRAS-mutated vs. wild-type colon cancers) requires systematic evaluation using NCI-60 panels or patient-derived organoids [2] [6].

    • Methodological Limitations: Current studies predominantly utilize cell lines and xenografts. The absence of genetically engineered models (e.g., conditional knockout mice) limits understanding of tumor microenvironment interactions and on-target toxicities in normal tissues [7] [10].

    Table 3: Research Gaps and Proposed Approaches

    Knowledge GapCurrent LimitationRecommended Approach
    Target SpecificityReliance on computational predictionsCETSA, SPR, CRISPR-Cas9 screening
    In Vivo PharmacokineticsNo published PK parametersRadiolabeled tracer studies, LC-MS/MS
    Resistance PotentialUnknown if efflux pumps limit efficacyABC transporter overexpression models
    Tumor Microenvironment EffectsLimited to monoculture cell lines3D co-cultures, syngeneic mouse models

    Properties

    CAS Number

    4099-30-3

    Product Name

    Desacetylcinobufotalin

    IUPAC Name

    5-[(2S,4R,5R,6R,7R,11R,14S,16S)-5,14,16-trihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one

    Molecular Formula

    C24H32O6

    Molecular Weight

    416.5 g/mol

    InChI

    InChI=1S/C24H32O6/c1-21-8-5-14(25)11-23(21,28)10-7-16-15(21)6-9-22(2)18(13-3-4-17(26)29-12-13)19(27)20-24(16,22)30-20/h3-4,12,14-16,18-20,25,27-28H,5-11H2,1-2H3/t14-,15?,16?,18-,19+,20+,21+,22+,23-,24+/m0/s1

    InChI Key

    FRYICJTUIXEEGK-VGKSGQJVSA-N

    SMILES

    CC12CCC(CC1(CCC3C2CCC4(C35C(O5)C(C4C6=COC(=O)C=C6)O)C)O)O

    Canonical SMILES

    CC12CCC(CC1(CCC3C2CCC4(C35C(O5)C(C4C6=COC(=O)C=C6)O)C)O)O

    Isomeric SMILES

    C[C@]12CCC3C([C@@]14[C@H](O4)[C@@H]([C@@H]2C5=COC(=O)C=C5)O)CC[C@]6([C@@]3(CC[C@@H](C6)O)C)O

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.